molecular formula C16H21NO4 B10998335 N-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]-beta-alanine

N-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]-beta-alanine

Cat. No.: B10998335
M. Wt: 291.34 g/mol
InChI Key: KOWXYAQWLAQLOD-UHFFFAOYSA-N
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Description

N-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]-beta-alanine is a synthetic organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]-beta-alanine typically involves the reaction of 2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl acetic acid with beta-alanine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar coupling reactions. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]-beta-alanine can undergo various chemical reactions, including:

    Oxidation: The chromene moiety can be oxidized to form corresponding chromanones.

    Reduction: Reduction of the chromene double bond can yield dihydrochromenes.

    Substitution: The acetyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Chromanones

    Reduction: Dihydrochromenes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]-beta-alanine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]-beta-alanine involves its interaction with specific molecular targets. The chromene moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of specific signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (2,2-Dimethyl-3,4-dihydro-2H-chromen-4-yl)amine hydrochloride
  • 3,4-Dihydro-2H-chromen-6-ylmethylamine hydrochloride
  • 2,2-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Uniqueness

N-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]-beta-alanine stands out due to its unique combination of the chromene and beta-alanine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

3-[[2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C16H21NO4/c1-16(2)7-5-12-9-11(3-4-13(12)21-16)10-14(18)17-8-6-15(19)20/h3-4,9H,5-8,10H2,1-2H3,(H,17,18)(H,19,20)

InChI Key

KOWXYAQWLAQLOD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(O1)C=CC(=C2)CC(=O)NCCC(=O)O)C

Origin of Product

United States

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